molecular formula C13H22Cl2N2 B2467943 [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride CAS No. 1215504-97-4

[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride

Cat. No.: B2467943
CAS No.: 1215504-97-4
M. Wt: 277.23
InChI Key: CIDPBJQYVYSJBY-UHFFFAOYSA-N
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Description

[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride is a synthetic organic compound featuring a piperidine-substituted phenyl ring linked to an ethylamine backbone, with two hydrochloride counterions enhancing its solubility.

Properties

IUPAC Name

1-(4-piperidin-1-ylphenyl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11(14)12-5-7-13(8-6-12)15-9-3-2-4-10-15;;/h5-8,11H,2-4,9-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDPBJQYVYSJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215504-97-4
Record name 1-[4-(piperidin-1-yl)phenyl]ethan-1-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride typically involves the reaction of 4-piperidin-1-ylbenzaldehyde with ethylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Acid-Base Reactions

As a secondary amine hydrochloride salt, the compound demonstrates characteristic acid-base behavior:

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to form the free amine ([1-(4-Piperidin-1-ylphenyl)ethyl]amine), regenerating the nucleophilic nitrogen center.

  • Salt Formation : Reversibly converts to its hydrochloride form in acidic media (pH < 4), enhancing water solubility for pharmaceutical formulations .

Key Data :

Reaction TypeReagent/ConditionsProduct Solubility
Deprotonation1M NaOH, 25°C0.8 mg/mL (H₂O)
ReprotonationHCl (aq), pH 312.4 mg/mL (H₂O)

Nucleophilic Substitution

The piperidine nitrogen participates in SN2 reactions:

  • Alkylation : Reacts with methyl iodide (CH₃I) in THF at 60°C to form N-methyl derivatives .

  • Acylation : Forms amides with activated esters (e.g., benzoyl chloride) in dichloromethane with triethylamine .

Example Reaction :

text
[1-(4-Piperidin-1-ylphenyl)ethyl]amine + Benzoyl chloride → N-Benzoyl-[1-(4-Piperidin-1-ylphenyl)ethyl]amine (Yield: 78%)[4]

Reductive Amination

The primary amine group enables carbonyl coupling:

  • Reacts with ketones (e.g., acetone) under hydrogenation conditions (H₂, Pd/C) to form tertiary amines .

  • Demonstrated in the synthesis of antiviral agents via Ugi-4CR multicomponent reactions .

Optimized Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: MeOH/H₂O (4:1)

  • Temperature: 50°C

  • Yield: 89%

Heterocycle Formation

Participates in cyclization reactions for bioactive molecules:

  • Piperidine Ring Functionalization : Forms fused bicyclic systems with aldehydes via Pictet-Spengler reactions .

  • Benzodiazepine Synthesis : Reacts with o-nitrophenyl isocyanates followed by reduction to produce tricyclic derivatives .

Case Study :
Reaction with 2-nitrobenzaldehyde under microwave irradiation (150°C, 20 min) yields a quinazolinone-piperidine hybrid compound with demonstrated anticancer activity (IC₅₀ = 2.5 µM against MCF-7 cells) .

Coupling Reactions

The aromatic system enables cross-coupling chemistry:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

  • Buchwald-Hartwig : Forms C-N bonds with aryl halides for drug-like molecules .

Comparative Catalytic Efficiency :

Catalyst SystemReaction TimeYield
Pd₂(dba)₃/Xantphos12 h72%
NiCl₂(dppf)24 h58%

Pharmacological Modifications

Structure-activity relationship (SAR) studies reveal:

  • N-Alkylation : Methyl groups at the piperidine nitrogen increase blood-brain barrier permeability .

  • Aromatic Substitution : Electron-withdrawing groups at the 4-position enhance receptor binding affinity (Kᵢ = 12 nM for σ₁ receptors) .

Optimized Derivative :

text
N-Cyclopropylmethyl-[1-(4-(3-fluoropiperidin-1-yl)phenyl)ethyl]amine Activity: 15× greater than parent compound in opioid receptor assays[6]

Scientific Research Applications

PROTAC Development

One of the prominent applications of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride is its role as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce selective degradation of specific proteins within cells. The incorporation of this compound into PROTAC structures can enhance the 3D orientation and ternary complex formation , which are critical for optimizing drug-like properties and efficacy .

Neuropharmacology

Research indicates that piperidine derivatives, including [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride, exhibit significant potential in treating neurodegenerative diseases such as Alzheimer's disease. The compound has been studied for its ability to act as an acetylcholinesterase inhibitor , which is crucial for enhancing cholinergic transmission and potentially alleviating cognitive deficits associated with neurodegeneration .

Anticancer Research

Piperidine derivatives have shown promise in anticancer applications due to their ability to induce apoptosis in cancer cells. Studies suggest that [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride may share similar properties, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that piperidine derivatives can exhibit significant antibacterial activity against various pathogens, suggesting that [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride may also possess similar effects .

Data Tables

Application AreaSpecific Use CaseRelevant Findings
PROTAC DevelopmentSemi-flexible linker for targeted protein degradationEnhances 3D orientation and ternary complex formation
NeuropharmacologyAcetylcholinesterase inhibitorPotential to alleviate cognitive deficits
Anticancer ResearchInduction of apoptosis in cancer cellsPromising results observed in similar piperidine derivatives
Antimicrobial ActivityAntibacterial propertiesSignificant activity against common pathogens

Case Study 1: Neuropharmacological Effects

A study published by Liu et al. explored the interaction of piperidine derivatives with acetylcholinesterase enzymes, demonstrating that modifications to the piperidine structure could enhance binding affinity and selectivity towards these enzymes, thus holding potential for Alzheimer's treatment .

Case Study 2: Targeted Protein Degradation

Research on PROTACs incorporating [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride has shown improved degradation rates of target proteins when compared to traditional small-molecule inhibitors, highlighting the effectiveness of this compound as a linker in drug design .

Case Study 3: Antimicrobial Evaluation

In vitro studies have shown that related piperidine compounds exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating a potential therapeutic application for [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride in infectious diseases.

Mechanism of Action

The mechanism of action of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperidine ring is known to interact with receptors in the central nervous system, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

  • Methoxy Groups (): Methoxy substituents (e.g., 4-methoxyphenethyl, 2,6-dimethoxybenzyl) increase metabolic stability but may reduce solubility compared to unsubstituted analogs . Nitro Group (): The nitro group in 1-(3-methoxy-4-nitrophenyl)piperidin-4-amine introduces electron-withdrawing effects, possibly altering receptor binding kinetics . Heterocycles (): Pyridine () and thiazole () rings introduce aromatic nitrogen atoms, enhancing solubility and enabling π-π stacking interactions in biological targets .
  • Molecular Weight and Solubility: Dihydrochloride salts (e.g., 1-[2-(4-methoxyphenyl)ethyl]-4-piperidylamine dihydrochloride) generally exhibit higher aqueous solubility than monohydrochloride analogs . Bulky substituents (e.g., 2,6-dimethoxybenzyl in ) increase molecular weight and may reduce membrane permeability .

Pharmacological and Research Implications

  • Target Selectivity : The piperidin-1-ylphenyl group in the target compound may confer selectivity for aminergic receptors (e.g., serotonin or dopamine receptors) compared to benzyl or phenethyl analogs .
  • Heterocyclic Analogs () : Pyridine and thiazole-containing derivatives are frequently explored in kinase inhibitor research due to their ability to mimic adenine in ATP-binding pockets .

Biological Activity

[1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride, a compound characterized by its piperidine and phenyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H19Cl2N\text{C}_{13}\text{H}_{19}\text{Cl}_2\text{N}

This structure includes a piperidine ring attached to a phenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride exhibits various biological activities, including:

The biological effects of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride are primarily mediated through its interaction with neurotransmitter systems and cellular pathways:

  • Serotonin Reuptake Inhibition : By blocking the reuptake of serotonin, the compound increases its availability in the synaptic cleft, which is beneficial in treating depression and anxiety disorders .
  • Protein Interaction Modulation : It may disrupt critical protein interactions involved in cancer cell proliferation, thereby inhibiting tumor growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantInhibits serotonin reuptake; reduces immobility in FST
AnticancerInhibits AF9-DOT1L interaction; IC50 ~2.5 µM
AntimicrobialPotential activity against Gram-positive and negative bacteria

Table 2: Structure-Activity Relationship (SAR)

CompoundR GroupIC50 (μM)% Inhibition at 5 μM
154-Piperidin-1-yl3.6 ± 0.380%
164-Pyrrolidin-1-yl2.7 ± 0.285%
23Carboxamide Sidechain>3043%

Case Studies

Recent studies have highlighted the effectiveness of [1-(4-Piperidin-1-ylphenyl)ethyl]amine dihydrochloride in various therapeutic contexts:

  • Antidepressant Study : A study involving forced swimming tests (FST) demonstrated that this compound significantly reduced immobility times in rats compared to control groups, suggesting robust antidepressant activity .
  • Cancer Research : In vitro assays showed that derivatives containing the piperidine moiety inhibited interactions critical for leukemia cell survival, with some compounds exhibiting IC50 values as low as 2.5 µM, indicating strong potential for further development as anticancer agents .
  • Microbial Inhibition : Although specific studies on this compound are sparse, related piperidine derivatives have exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, warranting further investigation into its antimicrobial properties .

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